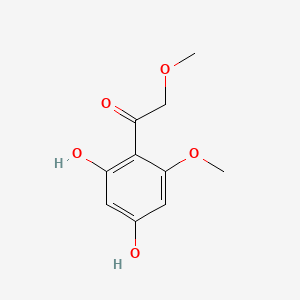
Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methoxyethanone is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . This compound is known for its unique structural features, which include two hydroxyl groups and a methoxy group attached to a phenyl ring, along with a methoxyethanone moiety. It is also referred to as 2,4-Dihydroxy-6-methoxyacetophenone .
Preparation Methods
The synthesis of 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxyethanone can be achieved through various synthetic routes. . This reaction typically requires acidic conditions and a suitable solvent such as chloroform or dichloromethane. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The hydroxyl and methoxy groups on the phenyl ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methoxyethanone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of polysubstituted synthetic chalcones and other aromatic ketones.
Biology: This compound has been studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of various pharmaceuticals and fine chemicals due to its versatile reactivity and functional groups.
Mechanism of Action
The mechanism of action of 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxyethanone involves its interaction with molecular targets and pathways in biological systems. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . The compound’s cytotoxic effects on cancer cells are believed to involve the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methoxyethanone can be compared with other similar compounds, such as:
1-(2,4,6-Trihydroxyphenyl)-1-hexadecanone: This compound has an additional hydroxyl group and a longer aliphatic chain, which may affect its reactivity and biological activity.
1-(2,4-Dihydroxy-6-methoxyphenyl)-1-tridecanone: Similar in structure but with a longer aliphatic chain, this compound also exhibits unique properties and applications.
The uniqueness of 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxyethanone lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-5-8(13)10-7(12)3-6(11)4-9(10)15-2/h3-4,11-12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLWAMGLJGNZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=C(C=C(C=C1OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487937 |
Source


|
| Record name | Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62330-14-7 |
Source


|
| Record name | Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
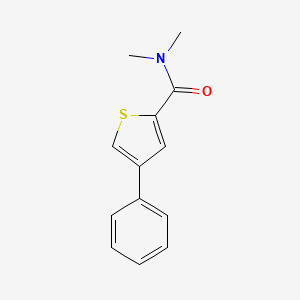
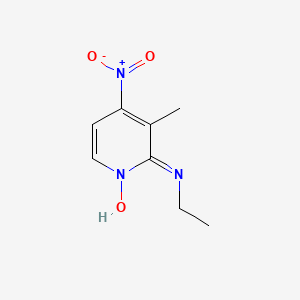
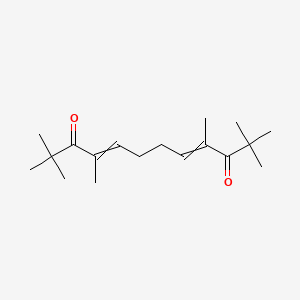
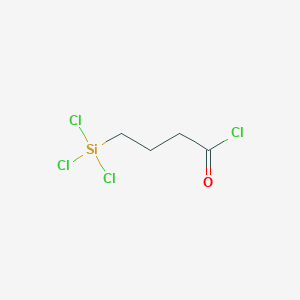
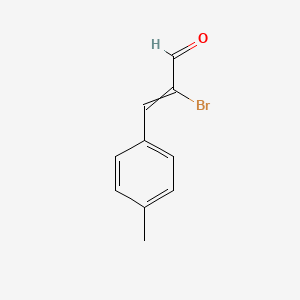
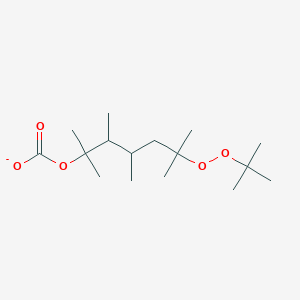
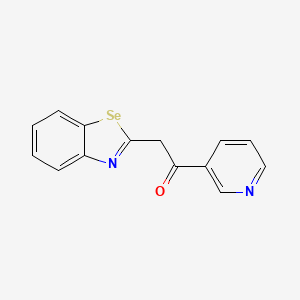
![N-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}benzamide](/img/structure/B14527906.png)
![1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]-](/img/structure/B14527912.png)
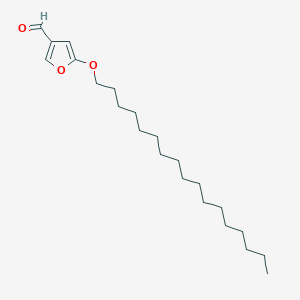
![2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]-2-methyl-](/img/structure/B14527916.png)
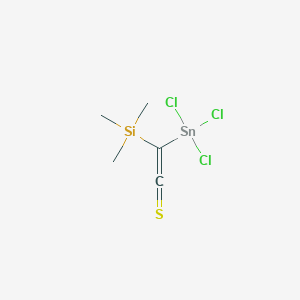
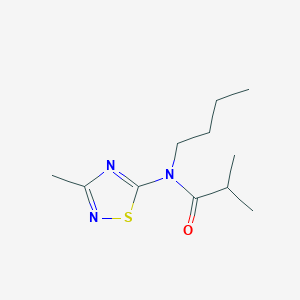
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14527931.png)
